molecular formula C19H20ClN3O2 B277858 N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

Número de catálogo B277858
Peso molecular: 357.8 g/mol
Clave InChI: IPGHAGDRQFWJDW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications in various types of cancer. Sorafenib was first approved by the US Food and Drug Administration in 2005 for the treatment of advanced renal cell carcinoma (RCC) and later for hepatocellular carcinoma (HCC).

Mecanismo De Acción

Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. The MAPK/ERK pathway is activated in many types of cancer and promotes cell proliferation, survival, and angiogenesis. By inhibiting RAF kinases, Sorafenib blocks the activation of the MAPK/ERK pathway and reduces cell proliferation and angiogenesis. Sorafenib also inhibits VEGFR 2 and 3, which are involved in angiogenesis, and PDGFR β, which is involved in cell proliferation and survival. By inhibiting these receptors, Sorafenib reduces angiogenesis and tumor growth.
Biochemical and Physiological Effects
Sorafenib has been shown to have several biochemical and physiological effects. In vitro studies have shown that Sorafenib inhibits cell proliferation and induces apoptosis in cancer cells. Sorafenib also inhibits angiogenesis and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that Sorafenib reduces tumor growth and metastasis in animal models of cancer. Sorafenib has also been shown to have anti-angiogenic and anti-inflammatory effects in animal models of arthritis and colitis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Sorafenib has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, Sorafenib also has limitations for lab experiments. It is a non-specific kinase inhibitor that can inhibit the activity of multiple kinases. This can make it difficult to determine the specific target of Sorafenib in a particular experiment. Sorafenib is also a cytotoxic agent that can induce cell death in non-cancer cells, which can complicate the interpretation of results.

Direcciones Futuras

There are several future directions for the research of Sorafenib. One direction is to investigate the use of Sorafenib in combination with other therapeutic agents for the treatment of cancer. Sorafenib has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Another direction is to investigate the use of Sorafenib in other types of cancer, such as lung cancer and breast cancer. Sorafenib has shown promising results in preclinical studies of these cancers. Finally, there is a need to develop more specific kinase inhibitors that can target the specific kinases involved in cancer without inhibiting other kinases. This will improve the efficacy and reduce the side effects of kinase inhibitors like Sorafenib.

Métodos De Síntesis

The synthesis of Sorafenib involves a multi-step process that starts with the condensation of 4-chloro-3-nitrobenzoic acid with 4-acetylpiperazine to form 4-(4-acetylpiperazin-1-yl)-3-nitrobenzoic acid. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then coupled with 2-(4-chloroanilino)-4-nitrophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form Sorafenib.

Aplicaciones Científicas De Investigación

Sorafenib has been extensively studied for its potential therapeutic applications in various types of cancer, including RCC, HCC, and thyroid cancer. It has also been investigated for its anti-angiogenic and anti-inflammatory properties. Sorafenib inhibits the activity of several kinases, including RAF kinases, vascular endothelial growth factor receptor (VEGFR) 2 and 3, platelet-derived growth factor receptor (PDGFR) β, and c-KIT. By inhibiting these kinases, Sorafenib blocks cell proliferation, angiogenesis, and tumor growth.

Propiedades

Nombre del producto

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

Fórmula molecular

C19H20ClN3O2

Peso molecular

357.8 g/mol

Nombre IUPAC

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

InChI

InChI=1S/C19H20ClN3O2/c1-14(24)22-9-11-23(12-10-22)18-8-3-2-7-17(18)21-19(25)15-5-4-6-16(20)13-15/h2-8,13H,9-12H2,1H3,(H,21,25)

Clave InChI

IPGHAGDRQFWJDW-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl

SMILES canónico

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.